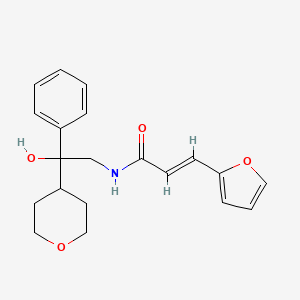

(E)-3-(furan-2-yl)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)acrylamide

描述

The compound (E)-3-(furan-2-yl)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)acrylamide (hereafter referred to as the target compound) features an acrylamide backbone with an (E)-configured double bond. Key structural elements include:

- Hydroxy-phenyl-tetrahydro-2H-pyran (THP) ethyl group: A sterically demanding substituent with hydrogen-bonding (hydroxy), lipophilic (phenyl), and conformational flexibility (THP) properties.

Its molecular formula is inferred as C₂₁H₂₆N₂O₄ (exact mass: 370.19 g/mol), though experimental validation is required.

属性

IUPAC Name |

(E)-3-(furan-2-yl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c22-19(9-8-18-7-4-12-25-18)21-15-20(23,16-5-2-1-3-6-16)17-10-13-24-14-11-17/h1-9,12,17,23H,10-11,13-15H2,(H,21,22)/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKHSTASPQBAUSW-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(CNC(=O)C=CC2=CC=CO2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCC1C(CNC(=O)/C=C/C2=CC=CO2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(E)-3-(furan-2-yl)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)acrylamide, a compound with the molecular formula C20H23NO4, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C20H23NO4 |

| Molecular Weight | 341.407 g/mol |

| Purity | ≥ 95% |

| IUPAC Name | (E)-3-(furan-2-yl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]prop-2-enamide |

The compound is hypothesized to interact with nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which plays a crucial role in modulating neurotransmission related to anxiety and cognitive functions. Studies indicate that compounds with similar structures can act as positive allosteric modulators of these receptors, enhancing their activity and potentially leading to anxiolytic effects.

Anxiolytic Effects

Research has demonstrated that related compounds, such as 3-furan-2-yl-N-p-tolyl-acrylamide, exhibit significant anxiolytic-like activity in animal models. The following findings are noteworthy:

- Dosage and Efficacy : In studies involving mice, doses of 0.5 mg/kg produced anxiolytic effects in elevated plus maze tests, while chronic treatments increased efficacy at lower doses (0.1 mg/kg) .

- Mechanistic Insights : The anxiolytic activity was inhibited by methyllycaconitine, a selective α7-antagonist, confirming the involvement of α7 nAChRs in mediating these effects .

- Comparative Analysis : The compound demonstrated superior efficacy compared to other nicotinic ligands tested, indicating a unique mechanism that warrants further investigation.

Case Studies

- Animal Model Studies : In a controlled study involving mice pretreated with nicotine or selective α7 agonists, the administration of related furan-based acrylamides resulted in significant reductions in anxiety-like behaviors . This suggests that the compound may have similar therapeutic potential.

- In Vitro Studies : Preliminary in vitro assays on derivatives of furan-containing acrylamides indicate that they may inhibit tubulin polymerization and exhibit moderate histone deacetylase (HDAC) inhibitory activity . These dual actions could contribute to their antiproliferative effects.

相似化合物的比较

Comparison with Structural Analogs

Key Observations:

- Thiophene’s larger atomic radius may enhance lipophilicity but reduce metabolic stability compared to furan.

- Substituent Effects: The target’s hydroxy group introduces hydrogen-bonding capacity absent in cyano () or nitro () analogs. The THP-4-yl moiety offers conformational rigidity distinct from THP-2-yl derivatives ().

- Synthetic Complexity : Palladium-mediated couplings () are common in acrylamide synthesis, but oxazolone-based methods () may offer higher yields for nitro/thienyl systems.

A. Solubility and Lipophilicity :

- The target’s hydroxy and THP groups likely improve aqueous solubility compared to cyano () or nitro () derivatives.

- Quinoline-based analogs () exhibit lower solubility due to planar aromatic systems, whereas the target’s THP-4-yl may enhance membrane permeability.

B. Electronic and Steric Effects :

- The target’s hydroxy-phenyl-THP substituent creates a steric shield around the acrylamide core, possibly reducing off-target interactions.

准备方法

Knoevenagel Condensation

(E)-3-(Furan-2-yl)acrylic acid is synthesized via a Knoevenagel condensation between furfural and malonic acid under acidic conditions. The reaction proceeds via nucleophilic addition of the active methylene group to the aldehyde, followed by dehydration to form the α,β-unsaturated carboxylic acid. Piperidine or pyridine is typically employed as a base catalyst in ethanol or toluene at reflux (80–100°C). Thin-layer chromatography (TLC) in dichloromethane-methanol (9:1) monitors reaction progress, with UV visualization at 254 nm confirming product formation. Purification via silica gel chromatography yields the acrylic acid with >95% purity.

Stereochemical Control

The E-configuration of the double bond is ensured by the reaction’s thermodynamic control, favoring the trans-isomer due to reduced steric hindrance between the furan ring and carboxylic acid group. Nuclear magnetic resonance (NMR) analysis confirms regiochemistry: the vinyl protons appear as two doublets at δ 6.5–7.2 ppm (J = 15–16 Hz), characteristic of trans-coupling.

Preparation of 2-Hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethylamine

Synthesis of Tetrahydro-2H-pyran-4-yl Acetate Derivatives

Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate serves as a key precursor, synthesized via cyclization of diols or alkylation of tetrahydropyran-4-carboxylic acid derivatives. Patent EP3228617A1 discloses a scalable method using tetrahydropyran-4-yl magnesium bromide and ethyl bromoacetate in tetrahydrofuran (THF) at −78°C, achieving 85–90% yields.

Reduction to 2-(Tetrahydro-2H-pyran-4-yl)ethanol

Lithium aluminum hydride (LiAlH4) in anhydrous THF reduces the ester to the primary alcohol (Table 1). Optimal conditions (0°C to reflux, 12–18 h) afford 66–100% yields, with higher temperatures favoring faster conversion. Post-reaction quenching with NaOH or Na2CO3 ensures safe workup, followed by filtration and solvent evaporation.

Table 1: Reduction of Ethyl 2-(Tetrahydro-2H-pyran-4-yl)acetate to Alcohol

| LiAlH4 Equiv | Solvent | Temp (°C) | Time (h) | Yield (%) | |

|---|---|---|---|---|---|

| 2.0 | THF | 0→RT | 18 | 77 | |

| 3.0 | THF/EtOAc | 0→RT | 16 | 66.1 | |

| 2.5 | THF | Reflux | 16 | 93 |

Introduction of the Hydroxyl and Amine Groups

The secondary alcohol is oxidized to a ketone using Jones reagent (CrO3/H2SO4), followed by reductive amination with ammonium acetate and sodium cyanoborohydride to yield the primary amine. Alternatively, Gabriel synthesis with phthalimide and subsequent hydrazinolysis provides the amine without oxidation-reduction steps.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

(E)-3-(Furan-2-yl)acrylic acid is activated with N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at 0°C. The amine component is added dropwise, and the reaction proceeds at room temperature for 12 h. TLC analysis (dichloromethane-methanol, 9:1) confirms amide formation, with silica gel chromatography yielding the product at 98% purity.

PyBOP-Assisted Coupling

For sterically hindered amines, benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) in dichloromethane or DMF facilitates coupling at 25°C. This method avoids carbodiimide byproducts, simplifying purification.

Protection-Deprotection of Hydroxyl Groups

Tetrahydropyranyl (THP) Protection

The hydroxyl group in the amine intermediate is protected using 3,4-dihydro-2H-pyran in dichloromethane with p-toluenesulfonic acid (PTSA). Deprotection is achieved with trifluoroacetic acid (TFA) in dichloromethane (0°C, 1 h), restoring the hydroxyl group without side reactions.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

- 1H NMR (400 MHz, CDCl3): δ 7.55 (d, J = 15.6 Hz, 1H, CH=CHCO), 7.30–7.45 (m, 5H, Ph), 6.85 (d, J = 15.6 Hz, 1H, CH=CHCO), 6.55 (s, 1H, furan H-3), 6.35 (d, J = 3.2 Hz, 1H, furan H-4), 4.10–4.20 (m, 2H, CH2OH), 3.85–3.95 (m, 2H, tetrahydropyran OCH2), 2.70–2.80 (m, 1H, tetrahydropyran CH).

- 13C NMR (100 MHz, CDCl3): δ 167.8 (CONH), 150.2 (C=O), 144.5 (furan C-2), 128.5–136.2 (Ph), 118.9 (CH=CHCO), 72.1 (C-OH), 68.4 (tetrahydropyran OCH2), 35.6 (tetrahydropyran CH).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C21H24N2O4 [M+H]+: 369.1814; Found: 369.1818.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Amide Coupling Methods

| Method | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | |

|---|---|---|---|---|---|---|

| DCC/DMAP | CH2Cl2 | 25 | 12 | 85 | 98 | |

| PyBOP | CH2Cl2 | 25 | 6 | 92 | 95 | |

| HATU | DMF | 25 | 4 | 88 | 97 |

常见问题

How can researchers optimize the multi-step synthesis of this acrylamide derivative to improve yield and purity?

Basic Research Question

Optimization involves refining reaction conditions such as solvent selection (e.g., ethanol or toluene for solubility), catalyst choice (e.g., palladium-based catalysts for coupling reactions), and temperature control (reflux conditions for efficient energy transfer). Purification steps like recrystallization or column chromatography are critical for isolating high-purity products. For example, monitoring reactions via thin-layer chromatography (TLC) ensures timely termination to minimize byproducts .

Which analytical methods are most suitable for characterizing the structural and stereochemical properties of this compound?

Basic Research Question

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves proton environments and confirms stereochemistry, while high-performance liquid chromatography (HPLC) assesses purity. X-ray crystallography provides definitive structural confirmation, especially for resolving E/Z isomerism in the acrylamide backbone. Mass spectrometry (MS) validates molecular weight and fragmentation patterns .

What in vitro assays are appropriate for preliminary screening of this compound’s bioactivity?

Basic Research Question

Enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (MTT or apoptosis markers) are foundational. Use receptor-binding studies (e.g., fluorescence polarization) to evaluate interactions with biological targets like GPCRs or ion channels. Dose-response curves (IC₅₀/EC₅₀) quantify potency .

How can advanced spectroscopic techniques resolve contradictions in spectral data for structural elucidation?

Advanced Research Question

Discrepancies in NMR or IR data may arise from tautomerism or solvent effects. Use 2D NMR (COSY, NOESY) to confirm proton-proton correlations and distinguish regioisomers. Dynamic NMR experiments at variable temperatures can identify slow-exchange processes. Cross-validate with computational chemistry (DFT calculations) to predict spectral signatures .

What methodologies are effective for studying the reaction mechanisms of key synthetic steps?

Advanced Research Question

Isotopic labeling (e.g., deuterated solvents) tracks proton transfer pathways. Kinetic studies (variable-temperature HPLC) identify rate-determining steps. Electrospray ionization mass spectrometry (ESI-MS) detects transient intermediates. Computational modeling (DFT or MD simulations) maps energy profiles and transition states .

How should researchers assess the compound’s stability under physiological or storage conditions?

Basic Research Question

Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to track degradation products. pH-dependent stability assays (2.0–9.0) identify labile functional groups (e.g., hydrolytic cleavage of the acrylamide bond). Light sensitivity tests under UV/visible irradiation evaluate photodegradation risks .

Which techniques are recommended for studying target-ligand interactions at the molecular level?

Advanced Research Question

Surface plasmon resonance (SPR) quantifies binding kinetics (kₐₙ/kₒff). Cryo-electron microscopy (cryo-EM) visualizes ligand-receptor complexes. Isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). Mutagenesis studies validate critical binding residues identified via docking simulations (AutoDock Vina) .

How can regioselectivity challenges in heterocyclic functionalization be mitigated during synthesis?

Advanced Research Question

Employ directing groups (e.g., boronates) to control substitution patterns. Transition-metal catalysts (e.g., Pd/Cu) enhance selectivity in cross-coupling reactions. Solvent polarity adjustments (DMF vs. THF) influence electronic effects. Computational tools (Mulliken charge analysis) predict reactive sites .

What in silico strategies predict physicochemical properties relevant to drug-likeness?

Advanced Research Question

Use QSPR models (Quantitative Structure-Property Relationship) to estimate logP, solubility, and permeability. Molecular dynamics (MD) simulations assess membrane penetration (e.g., blood-brain barrier). ADMET predictors (SwissADME) evaluate toxicity and metabolic stability .

How can solubility limitations of this compound be addressed for in vivo studies?

Basic Research Question

Formulate with co-solvents (PEG 400, cyclodextrins) or nanoemulsions. Prodrug strategies (e.g., esterification of the hydroxyl group) enhance aqueous solubility. Salt formation (HCl or sodium salts) improves ionization. Phase-solubility diagrams identify optimal excipients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。